molecular formula C13H9Cl3N2S B5796279 N-(3-chlorophenyl)-N'-(3,4-dichlorophenyl)thiourea

N-(3-chlorophenyl)-N'-(3,4-dichlorophenyl)thiourea

Cat. No. B5796279
M. Wt: 331.6 g/mol
InChI Key: IJBUPJRCSDUQAR-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N'-(3,4-dichlorophenyl)thiourea, also known as Diuron, is a widely used herbicide that belongs to the family of substituted ureas. It was first introduced in the 1950s and has since been used extensively in agriculture and horticulture to control weeds in crops such as cotton, sugarcane, and citrus fruits. Diuron is known for its broad-spectrum activity against a wide range of weeds and its persistence in soil, which makes it an effective tool for long-term weed control.

Scientific Research Applications

Synthesis and Characterization

  • N-(3-chlorophenyl)-N'-(3,4-dichlorophenyl)thiourea and related compounds have been synthesized and characterized using spectroscopic techniques. These compounds exhibit different molecular structures and properties, as revealed by techniques like IR, NMR, and X-ray diffraction (Yusof et al., 2010).

Computational Analysis and Molecular Structure

  • Computational studies, including vibrational mode analysis and molecular electrostatic potential figures, have been conducted on similar thiourea derivatives. These studies help in understanding the molecular structure and reactive sites of the compounds (Bielenica et al., 2020).

Enzyme Inhibition and Mercury Sensing

  • Certain thiourea derivatives have been found to exhibit enzyme inhibition activity and can act as sensing probes for toxic metals like mercury. This shows their potential in biomedical applications and environmental monitoring (Rahman et al., 2021).

Fluorescence Spectroscopy Studies

  • Studies on the interaction of thiourea derivatives with serum albumin using fluorescence spectroscopy have been conducted. These studies provide insights into the binding and quenching mechanisms of these compounds, which is crucial for understanding their biological interactions (Cui et al., 2006).

Biological Activity and Molecular Docking

  • Thiourea derivatives have shown potential biological activities in various studies. Molecular docking studies reveal that these compounds can have inhibitory activity against specific receptors, indicating their potential in drug discovery (Hussain et al., 2020).

Corrosion Inhibition

  • Some thiourea derivatives have been studied for their corrosion inhibition properties. These studies are significant for applications in materials science, particularly for protecting metals against corrosion in acidic environments (Zulkifli et al., 2017).

properties

IUPAC Name

1-(3-chlorophenyl)-3-(3,4-dichlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3N2S/c14-8-2-1-3-9(6-8)17-13(19)18-10-4-5-11(15)12(16)7-10/h1-7H,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBUPJRCSDUQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=S)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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